molecular formula C19H18O7 B8271629 5-Hydroxy-7,2',4',5'-tetramethoxyflavone CAS No. 159119-07-0

5-Hydroxy-7,2',4',5'-tetramethoxyflavone

Cat. No. B8271629
CAS RN: 159119-07-0
M. Wt: 358.3 g/mol
InChI Key: JZIWGWPCBNNLJD-UHFFFAOYSA-N
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Description

5-Hydroxy-7,2’,4’,5’-tetramethoxyflavone is a monohydroxyflavone that is flavone with a hydroxy substituent at position 5 and methoxy groups at positions 7, 2’, 4’ and 5’. It is isolated from Calliandra californica and exhibits antibacterial activity . It has a molecular formula of C19H18O7 .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-7,2’,4’,5’-tetramethoxyflavone consists of a flavone backbone with a hydroxy substituent at position 5 and methoxy groups at positions 7, 2’, 4’ and 5’ . The average mass of the molecule is 358.342 Da and the monoisotopic mass is 358.105255 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxy-7,2’,4’,5’-tetramethoxyflavone include a molecular formula of C19H18O7, an average mass of 358.342 Da, and a monoisotopic mass of 358.105255 Da .

properties

CAS RN

159119-07-0

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

5-hydroxy-7-methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O7/c1-22-10-5-12(20)19-13(21)8-15(26-18(19)6-10)11-7-16(24-3)17(25-4)9-14(11)23-2/h5-9,20H,1-4H3

InChI Key

JZIWGWPCBNNLJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3OC)OC)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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